An In-depth Technical Guide to 4-Chloro-3-ethoxy-2-fluorophenylboronic Acid
An In-depth Technical Guide to 4-Chloro-3-ethoxy-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid, a valuable building block in modern organic synthesis, particularly in the realm of drug discovery and materials science. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted properties and adapted experimental protocols from closely related analogues to offer a thorough and practical resource.
Core Chemical Properties
4-Chloro-3-ethoxy-2-fluorophenylboronic acid, with the CAS number 1256346-20-9, possesses a unique substitution pattern on the phenyl ring that makes it an attractive reagent for introducing this moiety into larger molecules. The presence of a chlorine atom, a fluorine atom, and an ethoxy group influences its reactivity and physicochemical properties.
Table 1: Physicochemical Properties of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid
| Property | Value | Source |
| Molecular Formula | C₈H₉BClFO₃ | - |
| Molecular Weight | 218.42 g/mol | - |
| CAS Number | 1256346-20-9 | - |
| Predicted Melting Point | 110-120 °C | Predicted |
| Predicted Boiling Point | 350-370 °C | Predicted |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like THF, DMF, and Dioxane. | Predicted |
| Predicted pKa | 8.5 - 9.5 | Predicted |
Synthesis
The synthesis of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid can be conceptually approached through the well-established methods for preparing substituted phenylboronic acids. A common strategy involves the reaction of a corresponding organometallic reagent with a borate ester, followed by hydrolysis.[1][2][3][4]
Logical Workflow for the Synthesis of a Substituted Phenylboronic Acid
Caption: A generalized workflow for the synthesis of substituted phenylboronic acids.
Experimental Protocols
While a specific protocol for 4-Chloro-3-ethoxy-2-fluorophenylboronic acid is not available, the following methodologies for the synthesis of a similar compound and its use in Suzuki-Miyaura coupling can be adapted.
Adapted Protocol: Synthesis of a Substituted Phenylboronic Acid
This protocol is adapted from the synthesis of other substituted phenylboronic acids and should be optimized for the specific target compound.[2][3][4]
Materials:
-
Substituted aryl bromide (e.g., 1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.
-
Add a solution of the substituted aryl bromide in anhydrous THF dropwise to initiate the Grignard reaction. The reaction mixture may need gentle heating to start.
-
Once the reaction is initiated, add the remaining aryl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate in anhydrous THF to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding 1 M HCl.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude boronic acid, which can be further purified by recrystallization or column chromatography.
Adapted Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This generalized protocol for a Suzuki-Miyaura coupling can be used as a starting point for reactions involving 4-Chloro-3-ethoxy-2-fluorophenylboronic acid.[5][6][7][8][9][10]
Materials:
-
4-Chloro-3-ethoxy-2-fluorophenylboronic acid
-
Aryl halide (or triflate) coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if required, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
To a reaction vessel, add the aryl halide, 4-Chloro-3-ethoxy-2-fluorophenylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the ligand (if necessary).
-
Add the base (typically 2-3 equivalents).
-
Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery and Materials Science
Substituted phenylboronic acids are crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The specific substitution pattern of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid can impart unique properties to the final products.
-
Medicinal Chemistry: The introduction of chloro, fluoro, and ethoxy groups can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This makes it a valuable building block for the synthesis of novel drug candidates.[11]
-
Materials Science: Arylboronic acids are used in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and polymers with tailored electronic and optical properties.
The Suzuki-Miyaura Catalytic Cycle
The primary application of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. Understanding the catalytic cycle is fundamental for optimizing reaction conditions.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As with all boronic acids, 4-Chloro-3-ethoxy-2-fluorophenylboronic acid should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat. It is an irritant to the skin, eyes, and respiratory system.[12][13]
Conclusion
4-Chloro-3-ethoxy-2-fluorophenylboronic acid is a promising building block for the synthesis of complex organic molecules. While experimental data for this specific compound is limited, this guide provides a solid foundation for its use by presenting predicted properties and adapted, well-established experimental protocols. Its unique substitution pattern offers exciting possibilities for the development of new pharmaceuticals and advanced materials. Researchers are encouraged to use the information herein as a starting point for their investigations and to contribute to the growing body of knowledge on this and related compounds.
References
- 1. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]
- 2. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]
- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Chloro-3-fluorophenylboronic Acid | C6H5BClFO2 | CID 2778656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
